Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Overview
Description
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound with the molecular formula C10H20N2O3 . It is also known by other names such as Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The molecular weight of Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is 216.28 g/mol . The IUPAC name for this compound is tert-butyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate . The InChIKey for this compound is MLTCALYMVICSBJ-HTQZYQBOSA-N .Physical And Chemical Properties Analysis
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has a molecular weight of 216.28 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 216.14739250 g/mol . The topological polar surface area of the compound is 70.6 Ų .Scientific Research Applications
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Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal
- Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance. The development of technology for methyl tert-butyl ether removal has become a priority .
- Methods : The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether. The materials commonly used in combined process, such as zeolite and activated carbon, are compared. The physical and chemical properties and functions of different materials are explored .
- Results : Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed. The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
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- Application : AlphaFold 3, a new AI model developed by Google DeepMind and Isomorphic Labs, accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, it has doubled prediction accuracy .
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Interactions Between Proteins and Excipients in the Presence of Tert-Butyl Alcohol
- Application : This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
- Methods : The study involves the use of various excipients and the observation of their interactions with proteins in the presence of tert-butyl alcohol .
- Results : The results of this study are not explicitly mentioned in the source .
properties
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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